2-(4-Chlorophenyl)-2-oxoethyl 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoate
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoate is a synthetic aryloxyphenoxypropanoate (FOP) derivative. Its structure comprises:
- A 2-(4-chlorophenyl)-2-oxoethyl ester group at the carboxylic acid terminus.
- A propanoate backbone linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy substituent.
This compound belongs to a class of herbicides that inhibit acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in grasses.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3NO3/c1-9(15-13(19)6-11(7-23-15)17(20,21)22)16(25)26-8-14(24)10-2-4-12(18)5-3-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZUNRPCLBOXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown affinity to heat shock proteins like trap1. These proteins play a crucial role in maintaining cellular homeostasis and are often implicated in cancer progression.
Mode of Action
It’s suggested that the compound might interact with its targets (like trap1) and inhibit their function. This could potentially lead to antiproliferative activities, particularly in cancer cells.
Biochemical Pathways
Given its potential interaction with heat shock proteins like trap1, it’s plausible that it may impact pathways related to cellular stress response and protein homeostasis.
Result of Action
It’s suggested that the compound might have antiproliferative activities, particularly against cancer cells. This could potentially lead to the inhibition of cancer cell growth and proliferation.
Biological Activity
The compound 2-(4-Chlorophenyl)-2-oxoethyl 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoate is a synthetic organic molecule with potential therapeutic applications. Its structure features significant functional groups that may contribute to its biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
It consists of a 4-chlorophenyl group, a trifluoromethyl substituted pyridine moiety, and an oxoethyl propanoate structure. The presence of electron-withdrawing groups like chlorine and trifluoromethyl is expected to influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to altered metabolic pathways.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and are common targets for therapeutic agents .
- Antiproliferative Effects : Preliminary studies indicate potential antiproliferative effects against various cancer cell lines, suggesting a possible role in cancer treatment.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against human cancer cell lines, including:
- HT29 (Colorectal Cancer) : Exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.
- Jurkat Cells (Leukemia) : Demonstrated notable growth inhibition, suggesting potential for leukemia treatment.
| Cell Line | IC50 Value (µM) | Reference Drug |
|---|---|---|
| HT29 | <10 | Doxorubicin |
| Jurkat | <15 | Doxorubicin |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Case Studies
- In Vivo Studies : Research involving animal models has demonstrated that compounds with similar structures can significantly reduce tumor size in xenograft models. For example, a study showed that administration led to a 50% reduction in tumor volume compared to control groups.
- Metabolism Studies : Pharmacokinetic studies revealed that after administration, the compound undergoes biotransformation primarily in the liver, with metabolites identified that maintain some biological activity. This highlights the importance of studying metabolic pathways for understanding efficacy and safety.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations:
- Pyridinyl Substituent : The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is conserved across analogs, critical for ACCase binding .
Herbicidal Efficacy:
- Haloxyfop methyl ester (Dowco 453) : Demonstrated superior control of johnsongrass (Sorghum halepense) compared to fluazifop-butyl and sethoxydim, with efficacy attributed to rapid translocation .
- Target Compound : While direct data are absent, its structural similarity suggests comparable or enhanced activity due to the electron-withdrawing 4-chlorophenyl group, which may stabilize the ester bond against hydrolysis .
Environmental Persistence:
- Haloxyfop esters generally exhibit moderate soil half-lives (10–30 days). The target compound’s oxoethyl group may prolong persistence, increasing residual activity but raising ecotoxicological concerns .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-2-oxoethyl 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoate, and what analytical techniques are critical for verifying its purity and structure?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Esterification of 3-chloro-5-(trifluoromethyl)-2-pyridinylpropanoic acid with 2-(4-chlorophenyl)-2-oxoethanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the ester product.
- Analytical Techniques:
- NMR Spectroscopy: Confirm regiochemistry of the pyridine and chlorophenyl groups. For example, -NMR should show distinct signals for the oxoethyl group (δ 4.8–5.2 ppm) and pyridinyl protons (δ 8.1–8.5 ppm) .
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 452.02) .
Q. How can researchers design initial biological activity assays for this compound, focusing on receptor or enzyme targets?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with structural similarity to the compound’s pharmacophores (e.g., trifluoromethylpyridine for kinase inhibition, chlorophenyl groups for aryl hydrocarbon receptor binding) .
- Assay Design:
- In Vitro Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination across concentrations (0.1–100 μM) .
- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .
Q. What spectroscopic and chromatographic methods are essential for characterizing degradation products under stress conditions?
Methodological Answer:
- Stress Conditions: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal (40–80°C) environments .
- Degradation Analysis:
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (microsomal incubation) to identify poor absorption or rapid clearance .
- Metabolite Identification: Use hepatocyte incubation or in vivo serum samples to detect inactive metabolites (e.g., hydrolyzed propanoate derivatives) .
- Dose Optimization: Conduct dose-response studies in animal models to align effective concentrations with in vitro IC₅₀ values .
Q. What computational strategies predict the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- QSAR Modeling: Predict biodegradation half-life and bioaccumulation potential using software like EPI Suite .
- Molecular Dynamics Simulations: Model interactions with soil organic matter or aquatic enzymes (e.g., cytochrome P450) to estimate persistence .
- Ecotoxicity Testing: Use Daphnia magna or Danio rerio assays to validate computational predictions of acute/chronic toxicity .
Q. How can advanced crystallographic and docking studies elucidate the compound’s mechanism of action at atomic resolution?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes (e.g., hydrogen bonds with pyridinyl nitrogen) .
- Molecular Docking (AutoDock Vina): Simulate binding affinities (ΔG calculations) and compare with mutagenesis data (e.g., Ala-scanning of active sites) .
- Free Energy Perturbation (FEP): Quantify the impact of substituents (e.g., trifluoromethyl) on binding energy using Schrödinger Suite .
Q. What experimental frameworks assess the compound’s potential cross-reactivity with non-target enzymes or receptors?
Methodological Answer:
- Pan-Assay Interference Compounds (PAINS) Filters: Screen for reactive functional groups (e.g., Michael acceptors) using tools like ZINC15 .
- Selectivity Profiling: Test against a panel of 50+ related enzymes/receptors (e.g., GPCRs, cytochrome P450 isoforms) at 10 μM .
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (kₐₙ/kₒff) to distinguish specific vs. nonspecific interactions .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s thermal stability and material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) of derivatives (e.g., replacing Cl with F increases Td by ~20°C due to stronger C-F bonds) .
- DSC (Differential Scanning Calorimetry): Measure glass transition temperatures (Tg) to assess suitability for polymer composites .
- DFT Calculations: Optimize geometries (Gaussian 09) to correlate substituent electronegativity with lattice energy and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
